molecular formula C16H23ClN4O2 B2639200 Tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate CAS No. 2377004-65-2

Tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B2639200
CAS No.: 2377004-65-2
M. Wt: 338.84
InChI Key: UHVFPSBGXCCRBD-NEPJUHHUSA-N
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Description

Tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is a complex organic compound that has garnered significant attention in the field of chemistry due to its unique structural features and potential applications. The compound is known for its distinctive framework which incorporates both a pyrrolopyridine and a chloropyrazine moiety, making it a valuable molecule in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate can be achieved through several synthetic routes. The process generally starts with the synthesis of the pyrrolopyridine core, followed by the introduction of the chloropyrazine moiety and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium carbonate, and organic solvents like dimethylformamide or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may employ large-scale batch reactors with optimized conditions to ensure high yield and purity. The use of automated synthesis platforms and in-line purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions can convert certain functional groups within the molecule to their respective alcohols or amines.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the chloropyrazine and pyrrolopyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions are typically derivatives of the original compound, with modifications to specific functional groups that enhance or alter its chemical properties.

Scientific Research Applications

Tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is widely used in scientific research due to its potential applications in various fields:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : In studies related to enzyme inhibition and protein interaction.

  • Medicine: : Potential therapeutic agent for certain diseases.

  • Industry: : Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action for tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chloropyrazine and pyrrolopyridine moieties play crucial roles in binding to these targets, influencing their activity and downstream effects.

Comparison with Similar Compounds

When compared to similar compounds, such as:

  • Pyrrolopyridine derivatives without the chloropyrazine group

  • Other chloropyrazine-containing

Properties

IUPAC Name

tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O2/c1-16(2,3)23-15(22)20-5-4-11-8-21(10-12(11)9-20)14-7-18-6-13(17)19-14/h6-7,11-12H,4-5,8-10H2,1-3H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVFPSBGXCCRBD-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CN(CC2C1)C3=CN=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CN(C[C@@H]2C1)C3=CN=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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